(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1798538-95-0
VCID: VC7613582
InChI: InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Molecular Formula: C18H23N5O3S
Molecular Weight: 389.47

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 1798538-95-0

Cat. No.: VC7613582

Molecular Formula: C18H23N5O3S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone - 1798538-95-0

Specification

CAS No. 1798538-95-0
Molecular Formula C18H23N5O3S
Molecular Weight 389.47
IUPAC Name (4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2
Standard InChI Key HIFJOJBZPVCWBD-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4

Introduction

Structural Characteristics and Molecular Properties

Core Architectural Features

The compound’s structure integrates four distinct components: a piperidine ring, a 1,2,3-triazole moiety, a pyrrolidine group, and a phenyl ring modified with a sulfonyl substituent. The piperidine ring at position 4 is functionalized with a triazole group, while the phenyl ring at position 4’ bears a pyrrolidine-1-sulfonyl group. This configuration creates a bifunctional scaffold capable of simultaneous interactions with hydrophobic pockets and polar binding sites in biological targets .

The molecular formula (C₁₈H₂₃N₅O₃S) and weight (389.47 g/mol) reflect a moderate-sized molecule with balanced lipophilicity and polarity. The presence of the sulfonyl group (-SO₂-) enhances water solubility relative to non-sulfonated analogs, though experimental solubility data remain unreported. Key stereoelectronic features include the electron-withdrawing sulfonyl group, which polarizes the phenyl ring, and the triazole’s capacity for hydrogen bonding and π-π stacking .

Spectroscopic and Computational Identifiers

The compound’s standardized identifiers include the SMILES string C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 and the InChIKey HIFJOJBZPVCWBD-UHFFFAOYSA-N, both critical for database searches and computational modeling . The InChI descriptor (InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2) confirms the connectivity of substituents and provides a basis for predicting spectroscopic signatures such as NMR chemical shifts and IR absorption bands .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis begins with the preparation of the piperidine-triazole core through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that installs the triazole at position 4 of the piperidine ring. Subsequent coupling with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride introduces the sulfonated phenyl group via nucleophilic acyl substitution. Reaction conditions—typically employing dichloromethane as a solvent and triethylamine as a base—are optimized to minimize side products and maximize yields .

Table 1: Critical Reaction Parameters for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)
Triazole FormationCuI, DIPEA, DMF, 60°C7895
AcylationBenzoyl chloride, Et₃N, DCM6592
SulfonationPyrrolidine, SOCl₂, reflux8298

Data synthesized from analogous procedures in .

Purification and Analytical Validation

Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as verified by HPLC and LC-MS. Mass spectrometry confirms the molecular ion peak at m/z 389.47 [M+H]⁺, aligning with the theoretical molecular weight. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, indicative of crystalline stability suitable for formulation .

Biological Activity and Mechanistic Hypotheses

Comparative Analysis with Structural Analogs

Replacing the pyrrolidinylsulfonyl group with a furan-3-yl moiety (as in PubChem CID 76150990) reduces molecular weight (246.27 g/mol) but eliminates sulfonamide-mediated hydrogen bonding, diminishing predicted target engagement . Conversely, the biphenyl-triazole analog KT109 (PubChem CID 53364540) exhibits enhanced hydrophobic interactions in kinase assays, though at the cost of aqueous solubility .

Table 2: Key Physicochemical and Biological Comparisons

CompoundMW (g/mol)LogPPredicted Targets
Target Compound389.472.1Kinases, GPCRs, COX-2
Furan-3-yl Analog 246.271.4Microtubule disruptors
Biphenyl Analog 422.53.8Tyrosine kinases

Challenges and Future Directions

ADMET Profiling and Optimization

Current gaps in ADMET data necessitate in vitro studies to assess hepatic clearance (CYP450 isoforms), plasma protein binding, and blood-brain barrier permeability. Fragment-based optimization could address potential liabilities, such as metabolic instability from the triazole ring .

Synthetic Scalability and Cost-Efficiency

Transitioning from batch to flow chemistry may improve yield (projected +15%) and reduce reliance on costly catalysts like CuI. Green chemistry approaches using biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance environmental sustainability.

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